STX140 - 401600-86-0

STX140

Catalog Number: EVT-282708
CAS Number: 401600-86-0
Molecular Formula: C19H28N2O7S2
Molecular Weight: 460.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(9beta,13alpha,14beta,17alpha)-2-Methoxyestra-1,3,5(10)-Triene-3,17-Diyl Disulfamate, more commonly known as STX140, is a synthetic, sulfamoylated derivative of the naturally occurring mammalian steroid 2-methoxyestradiol (2-ME). [] STX140 belongs to a class of compounds known as microtubule disruptors. [] These compounds exert their biological effects by interfering with the assembly and dynamics of microtubules, crucial components of the cell's cytoskeleton involved in various cellular processes, including cell division. []

Scientific research has identified STX140 as a potential anti-cancer agent due to its multi-targeted mechanism of action. [] Notably, STX140 demonstrates potent anti-proliferative and anti-angiogenic activities, inhibiting the growth and spread of blood vessels that supply nutrients to tumors. [] Additionally, STX140 acts as an inhibitor of steroid sulfatase (STS), an enzyme involved in the production of estrogens, which can contribute to the growth of hormone-dependent cancers. []

2-Methoxyestradiol (2-MeOE2)

Relevance: 2-Methoxyestradiol is the parent compound of STX140. STX140, a sulfamoylated derivative of 2-MeOE2, was developed to address the limitations of 2-MeOE2, such as poor oral bioavailability and rapid metabolism. [, , ] While both compounds exhibit antitumor activity, STX140 demonstrates superior pharmacological properties, including improved oral bioavailability and efficacy in taxane-resistant models. [, , ]

2-Methoxyoestradiol-3,17-O,O-bis-sulfamate (STX140)

STX243

Relevance: STX243 shares structural similarities with STX140 and acts as a microtubule disruptor. [, , ] Both compounds demonstrate antiproliferative and antiangiogenic properties and induce apoptosis in cancer cells. [, ] Additionally, STX243, like STX140, downregulates survivin and XIAP, proteins involved in apoptosis regulation. []

STX213

Relevance: Similar to STX64, STX213 targets STS, while STX140 primarily acts on microtubules. [] Both STX213 and STX64 show promise in inhibiting tumor growth in hormone-dependent endometrial cancer models, highlighting the potential of STS inhibitors in treating such cancers. []

STX641

Relevance: STX641 is structurally related to STX140 and shares its ability to inhibit angiogenesis and tumor growth. [] Both compounds show efficacy in MCF-7 breast cancer models, indicating their potential as anti-cancer agents. []

Estrone 3-O-sulfamate

Relevance: Estrone 3-O-sulfamate was one of the first compounds investigated for STS inhibition, leading to the development of other sulfamate-based inhibitors, including STX140. [, ] Although structurally related, STX140 possesses a different pharmacological profile and lacks the estrogenic activity observed with estrone 3-O-sulfamate. []

2-Difluoromethoxyestradiol and its Sulfamates

Relevance: These compounds, particularly the bis-sulfamate derivative, showcase the potential of modifying the 2-position of the estradiol scaffold, similar to STX140. [] The 2-difluoromethoxy bis-sulfamate shows promising antiproliferative activity, STS inhibition, and interference with tubulin assembly, indicating a multi-targeted profile like STX140. []

2-Difluoromethyl-3-sulfamoyloxyestrone

Relevance: This compound highlights the potent STS inhibitory activity achievable with sulfamate-containing estrone derivatives, similar to STX140. [] It exhibits excellent potency against STS in whole cells, demonstrating the potential of this class of compounds as STS inhibitors. []

Source and Classification

STX140 was developed as part of ongoing research into the pharmacological properties of estrogen derivatives. It belongs to a class of compounds known for their multitargeted anticancer activities, particularly in breast and melanoma cancers. The compound has shown efficacy in both in vitro and in vivo studies, demonstrating significant anti-tumor effects.

Synthesis Analysis

The synthesis of STX140 involves multiple steps that modify the parent compound, 2-methoxyestradiol. According to the literature, one effective synthesis method includes:

  1. Starting Material: Estrone is used as the precursor.
  2. Methoxylation: The introduction of a methoxy group is achieved through copper-mediated reactions.
  3. Sulfamation: The final product is obtained by sulfamating the hydroxyl groups at positions 3 and 17, resulting in a bis-sulfamate structure.
Molecular Structure Analysis

The molecular structure of STX140 can be described as follows:

  • Molecular Formula: C20_{20}H25_{25}N2_{2}O6_{6}S2_{2}
  • Molecular Weight: Approximately 421.55 g/mol.
  • Structural Features:
    • Two methoxy groups attached to the estradiol backbone.
    • Sulfamate functional groups at the C3 and C17 positions.

The presence of these functional groups is crucial for its biological activity, particularly in modulating interactions with cellular targets involved in cancer proliferation.

Chemical Reactions Analysis

STX140 participates in various chemical reactions that enhance its therapeutic profile:

  1. Microtubule Disruption: STX140 binds to tubulin, leading to microtubule destabilization which is pivotal for cell cycle arrest.
  2. Apoptosis Induction: The compound triggers apoptotic pathways through caspase activation and mitochondrial dysfunction.
  3. Cell Cycle Arrest: It has been shown to cause G2/M phase arrest in cancer cells by interfering with normal mitotic processes .

These reactions underline the compound's potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of STX140 involves several key processes:

  • Microtubule Inhibition: By binding to tubulin, STX140 disrupts microtubule formation, which is essential for mitosis.
  • Induction of Senescence: In addition to apoptosis, STX140 promotes cellular senescence in resistant melanoma cells by upregulating specific senescence-associated genes .
  • Cell Cycle Modulation: The compound effectively arrests the cell cycle at the G2/M checkpoint, preventing cancer cells from dividing and proliferating.

Studies indicate that STX140's effects are dose-dependent, with significant activity observed at nanomolar concentrations .

Physical and Chemical Properties Analysis

STX140 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane but has limited water solubility.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: STX140 has demonstrated high oral bioavailability (approximately 87%), making it suitable for oral administration in therapeutic settings .

These properties are essential for its formulation into effective drug delivery systems.

Applications

STX140 has significant implications in scientific research and clinical applications:

  1. Cancer Therapy: Primarily investigated for its anti-cancer properties against breast cancer and melanoma. It has shown promise in preclinical models for reducing tumor burden and improving survival rates.
  2. Combination Therapy: Potentially used alongside other chemotherapeutic agents to enhance efficacy and overcome drug resistance.
  3. Research Tool: Utilized in studies examining the role of microtubule dynamics in cancer cell biology.
Introduction to STX140 in Cancer Therapeutics

Role of STX140 in Overcoming Chemoresistance

STX140 (2-methoxyestradiol-3,17-O,O-bis-sulfamate) demonstrates significant efficacy against multiple drug-resistant cancers by bypassing key resistance mechanisms. In BRAF-inhibitor-resistant melanoma (SKMEL-28R), STX140 achieves nanomolar IC~50~ values (68.2 nM after 72 h), comparable to its potency in naïve cells (61.9 nM). This activity persists despite resistance pathways like PI3K-AKT hyperactivation or BRAF/CRAF isoform switching [1] [9]. Crucially, STX140 retains efficacy in breast cancer resistance protein (BCRP)-overexpressing tumors. In A2780 ovarian cancer cells selected for STX140 resistance (A2780.140), an 8-fold decrease in sensitivity was observed—significantly lower than the >150-fold resistance typical for taxanes. In vivo, STX140 inhibits growth of BCRP-expressing MCF-7.MR xenografts, whereas mitoxantrone (a BCRP substrate) fails [3]. STX140 also overcomes βIII-tubulin-mediated taxane resistance and P-glycoprotein efflux, as evidenced by its activity in multidrug-resistant breast cancer models [6] [8].

Table 1: Antiproliferative Activity of STX140 in Resistant Cancer Models

Cell Line/ModelResistance MechanismSTX140 IC~50~ or EffectReference Compound Efficacy
SKMEL-28R melanomaBRAF inhibitor resistance68.2 nM (72 h)Vemurafenib-resistant
A2780.140 ovarianBCRP overexpression8-fold resistance vs. parentalMitoxantrone: >150-fold resistance
MCF-7.MR xenograftsBCRP-mediated effluxTumor growth inhibitionMitoxantrone: inactive
Taxane-resistant breastβIII-tubulin overexpressionMaintained potencyPaclitaxel: significantly reduced activity

Historical Development from 2-Methoxyestradiol Derivatives

STX140 emerged from strategic modifications of 2-methoxyestradiol (2-ME), an endogenous estrogen metabolite with broad anticancer activity but poor pharmaceutical properties. 2-ME suffers from rapid hepatic conjugation (glucuronidation/sulfation) and oxidation by 17β-hydroxysteroid dehydrogenase, reducing its oral bioavailability to <2% [1] [5]. Sulfamoylation at the C3 and C17 positions yielded STX140, which exhibits:

  • Enhanced stability: Sulfamate groups prevent metabolic conjugation and inhibit steroid sulfatase (IC~50~ = 0.5 nM in MCF-7 cells) [8].
  • Superior pharmacokinetics: Oral bioavailability exceeds 85% in rodents due to reduced first-pass metabolism [5] [10].
  • Increased potency: STX140 is 10–100 times more potent than 2-ME in vitro. For example, it inhibits MDA-MB-231 breast cancer cell proliferation at IC~50~ = 618 nM, while 2-ME requires micromolar concentrations [5] [8]. This optimization addressed 2-ME’s clinical limitations observed in phase I trials, where doses up to 3,200 mg/day failed to achieve therapeutic plasma concentrations [5].

Position in Microtubule-Targeting Anticancer Agents

As a microtubule disruptor, STX140 binds to the colchicine site on β-tubulin (IC~50~ = 2.2 µM for tubulin polymerization inhibition), inducing G~2~/M cell cycle arrest and apoptosis [1] [8]. Unlike taxanes (e.g., paclitaxel), which stabilize microtubules, STX140 depolymerizes them, evading common taxane-resistance mechanisms. Key advantages include:

  • Broad cytotoxicity: Nanomolar activity across breast (MCF-7, MDA-MB-231), prostate (PC-3), ovarian (A2780), and melanoma (SKMEL-28) cell lines [1] [5] [9].
  • Anti-angiogenic synergy: At 50–100 nM, STX140 inhibits tubule formation in HUVECs and downregulates HIF-1α-regulated genes like CAIX in vitro and in vivo [2] [6].
  • Neurotoxicity advantage: Unlike paclitaxel, STX140 does not induce thermal hyperalgesia in rodent neuropathy models, indicating a safer toxicity profile [6].

Table 2: Comparison of STX140 with Microtubule-Targeting Agents

PropertySTX140Paclitaxel2-Methoxyestradiol (2-ME)
MechanismTubulin depolymerizationTubulin stabilizationWeak depolymerization
Oral Bioavailability>85%Low (requires IV infusion)<2%
Neurotoxicity (Preclinical)None observedSignificantNot reported
Efficacy in Resistant TumorsBCRP+, BRAFi-resistantLimited in MDR modelsInactive due to metabolism

Table 3: Anti-Angiogenic and Anti-Invasive Effects of STX140

EffectModelSTX140 Concentration/DoseOutcome
Tubule Formation InhibitionHUVEC in vitro50–100 nM>70% reduction
CAIX DownregulationMCF-7 xenografts20 mg/kg (oral)Reduced mRNA and protein
Metastasis Suppression4T1 orthotopic model20 mg/kg (oral)Reduced lung/liver metastases
Invasion Inhibition3D melanoma skin model500 nMBlocked dermal invasion

STX140 uniquely combines microtubule disruption with senescence induction. In BRAFi-resistant melanoma, it triggers senescence via G~2~/M arrest and upregulates senescence markers (SA-β-gal, GADD45A) at 100 nM, independent of p53 [1] [9]. This multimodal mechanism positions STX140 as a next-generation agent bridging cytotoxic and microenvironment-targeting strategies.

Properties

CAS Number

401600-86-0

Product Name

STX140

IUPAC Name

[(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-3-sulfamoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfamate

Molecular Formula

C19H28N2O7S2

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C19H28N2O7S2/c1-19-8-7-12-13(15(19)5-6-18(19)28-30(21,24)25)4-3-11-9-17(27-29(20,22)23)16(26-2)10-14(11)12/h9-10,12-13,15,18H,3-8H2,1-2H3,(H2,20,22,23)(H2,21,24,25)/t12-,13+,15-,18-,19-/m0/s1

InChI Key

AQSNIXKAKUZPSI-SSTWWWIQSA-N

SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

2-methoxyestradiol-3,17-O,O-bis(sulfamate)
2-methoxyestradiol-3,17-O,O-bis-sulfamate
3,17beta-bis-sulfamoyloxy-2-methoxyestra-1,3,5(10)-triene
STX 140
STX-140
STX140

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.